molecular formula C9H7N3O2 B11906425 7-Amino-5-nitrosoquinolin-8-ol CAS No. 92095-68-6

7-Amino-5-nitrosoquinolin-8-ol

Cat. No.: B11906425
CAS No.: 92095-68-6
M. Wt: 189.17 g/mol
InChI Key: RJFINFNWCRTDFF-UHFFFAOYSA-N
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Description

7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 7th position, a hydroxyimino group at the 5th position, and a ketone group at the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oximation: The amino group is converted to a hydroxyimino group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Cyclization: The final step involves cyclization to form the quinoline ring with the desired functional groups.

Industrial Production Methods: Industrial production of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of the quinoline ring.

    Reduction: Amino derivatives with reduced hydroxyimino groups.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Amino-5-(hydroxyimino)quinolin-8(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in nucleophilic reactions, modifying the function of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

    7-Amino-5-chloroquinolin-8-ol: This compound has a chloro group instead of a hydroxyimino group, leading to different chemical properties and reactivity.

    5-Nitroso-8-quinolinol: This compound has a nitroso group at the 5th position, which affects its biological activity and chemical behavior.

Uniqueness: 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is unique due to the presence of both an amino group and a hydroxyimino group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92095-68-6

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

7-amino-5-nitrosoquinolin-8-ol

InChI

InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2

InChI Key

RJFINFNWCRTDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O

Origin of Product

United States

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